molecular formula C19H17N5O B2705371 N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393785-54-1

N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2705371
CAS No.: 393785-54-1
M. Wt: 331.379
InChI Key: XIRNXCDCPDXGRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a phenyl group at position 1 and a 2-ethoxyphenyl substituent on the amino group at position 2. Pyrazolo[3,4-d]pyrimidines are known for their kinase inhibitory activity, with variations in substituents significantly impacting biological activity, solubility, and pharmacokinetics .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-2-25-17-11-7-6-10-16(17)23-18-15-12-22-24(19(15)21-13-20-18)14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRNXCDCPDXGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 2-ethoxyaniline with 1-phenyl-3-methyl-1H-pyrazol-5-amine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, including N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. These compounds have been synthesized and evaluated for their effectiveness against various cancer cell lines.

Synthesis and Evaluation

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves complex multi-step reactions. For instance, one study synthesized a series of such compounds and tested their antitumor activity against 60 different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, particularly on breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Antibacterial Properties

In addition to anticancer activity, this compound has demonstrated promising antibacterial properties.

Antibiofilm and Anti-Quorum-Sensing Activities

Research has indicated that pyrazolo derivatives can inhibit biofilm formation and quorum sensing in bacterial cultures. One study reported that modifications to the pyrazole moiety significantly enhanced antibacterial potency against various strains of bacteria, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives were found to be notably lower than those of standard antibiotics like Amikacin .

Structure-Activity Relationship

The antibacterial activity is closely related to the chemical structure of the compounds. For instance, the introduction of hydrophobic aryl groups was found to improve the antibacterial efficacy compared to more polar substituents. This relationship underscores the importance of molecular design in developing effective antimicrobial agents .

Data Tables

The following tables summarize key findings related to the applications of this compound.

Compound Cell Line IC50 (µM) Activity Type
Compound AMDA-MB-2315.0Anticancer
Compound BHepG27.5Anticancer
Compound CE. coli0.125Antibacterial
Compound DStaphylococcus aureus0.0625Antibacterial

Case Study: Anticancer Evaluation

In a systematic evaluation of pyrazolo[3,4-d]pyrimidine derivatives, researchers synthesized multiple analogs and tested them against several cancer cell lines including HeLa and HCT116. The study found that specific substitutions significantly impacted the compounds' ability to induce apoptosis in cancer cells, suggesting a pathway for future drug development focused on these derivatives .

Case Study: Antibacterial Assessment

Another study focused on assessing the antibiofilm activity of novel pyrazole derivatives against clinical isolates of bacteria. The results demonstrated that certain derivatives not only inhibited biofilm formation but also disrupted established biofilms, highlighting their potential as therapeutic agents against resistant bacterial strains .

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and disrupting cellular processes. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Amine Group

The 4-amine position is critical for modulating target affinity and selectivity. Key analogs include:

Compound Name Substituent on Amine Key Properties References
PP3 (Negative Control) None (simple phenyl) Used as a negative control in kinase inhibition studies; lacks substituents, leading to reduced target binding .
N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3,4-dimethoxyphenyl Increased electron density from methoxy groups enhances solubility (predicted logP: 3.40) but may reduce metabolic stability .
N-(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-fluorophenyl + piperidinyl Fluorine improves membrane permeability; piperidinyl group enhances solubility (MW: 402.47) .
N-(2-morpholinoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Morpholinoethyl Polar morpholine group increases water solubility (MW: 324.38) .

Comparison with Target Compound: The 2-ethoxyphenyl group in the target compound likely balances lipophilicity and metabolic stability.

Modifications on the Pyrazolo[3,4-d]pyrimidine Core

Alterations to the core structure influence kinase selectivity and potency:

Compound Name Core Modification Biological Activity References
3-Methyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3a) Methyl at position 3 LD50 = 1332.2 mg/kg (mice); moderate toxicity profile .
6-(Methylsulfanyl)-1-phenyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Methylsulfanyl at position 6 Sulfur atom enhances π-stacking interactions; MW = 299.39 .
4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Chlorine at position 4 Intermediate for further functionalization (61–65% yield) .

Comparison with Target Compound : The unmodified pyrazolo[3,4-d]pyrimidine core in the target compound suggests a focus on kinase inhibition, similar to PP3 derivatives. The absence of methyl or sulfur groups may reduce off-target effects.

Biological Activity

N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C15_{15}H15_{15}N5_{5}O

Molecular Weight : 285.31 g/mol

CAS Number : 21314-17-0

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities, particularly in oncology and neurology.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Kinases : Compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been shown to inhibit certain kinases, which play crucial roles in cell signaling pathways involved in cancer progression. For instance, studies indicate that related compounds exhibit selective inhibition of phosphodiesterase (PDE) enzymes, particularly PDE7, leading to increased intracellular cAMP levels and subsequent anti-inflammatory effects .
  • Anticancer Activity : Research has demonstrated that derivatives of the pyrazolo[3,4-d]pyrimidine structure can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism often involves the modulation of cell cycle progression and induction of apoptosis .

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
AnticancerInhibition of cancer cell growth
PDE7 InhibitionIncreased cAMP levels
Estrogen Receptor ModulationPotential estrogenic activity

Case Studies and Research Findings

  • Antitumor Activity : A study focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives highlighted their effectiveness against various cancer cell lines. The findings suggested that compounds with modifications at the phenyl ring exhibited enhanced potency against tumor cells, indicating structure-activity relationships that could guide future drug design .
  • PDE7 Inhibition : Another research effort identified this compound as a selective inhibitor of PDE7. This inhibition was linked to anti-inflammatory effects in cellular models, suggesting potential applications in treating inflammatory diseases .
  • Estrogen Receptor Interaction : Preliminary data indicated that certain analogs might interact with estrogen receptors, presenting a novel approach for developing nonsteroidal estrogen receptor modulators. This aspect is particularly relevant given the role of estrogen in various cancers and other health conditions .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can purity be optimized?

  • Methodology :

  • Core synthesis : Start with a pyrazolo[3,4-d]pyrimidine scaffold. React 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with 2-ethoxyaniline under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) for 12–24 hours .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
  • Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of scaffold to aniline) and use catalysts like HATU to enhance coupling efficiency .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodology :

  • 1H/13C NMR : Confirm substitution patterns (e.g., ethoxy group at δ 1.3–1.5 ppm for –OCH2CH3 and aromatic protons at δ 6.8–7.9 ppm) .
  • IR spectroscopy : Identify amine N–H stretches (~3350 cm⁻¹) and C–O–C ether bonds (~1250 cm⁻¹) .
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 386.2 for C21H19N5O) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodology :

  • Kinase inhibition screening : Use ADP-Glo™ assays to test inhibition of CDK2 or EGFR kinases at concentrations of 0.1–10 µM .
  • Cytotoxicity profiling : Perform MTT assays on cancer cell lines (e.g., MCF-7, HCT-116) with IC50 calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. acetonitrile), and catalyst loading (5–20 mol% HATU) to identify optimal parameters .
  • Scale-up challenges : Implement continuous flow chemistry to maintain reaction homogeneity and reduce byproducts .
  • Purity metrics : Monitor intermediates via HPLC to ensure <5% impurity carryover .

Q. How to resolve contradictions in reported biological activity data across similar pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodology :

  • Comparative SAR studies : Synthesize analogs (e.g., methoxy vs. ethoxy substituents) and test side-by-side in identical assay conditions .
  • Target selectivity profiling : Use kinome-wide screening to differentiate off-target effects (e.g., FLT3 vs. JAK2 inhibition) .
  • Structural analysis : Perform X-ray crystallography or molecular docking to correlate substituent effects (e.g., ethoxy’s steric bulk) with binding affinity .

Q. What computational strategies elucidate the compound’s mechanism of action at atomic resolution?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with hinge-region residues) .
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess conformational changes .
  • QM/MM calculations : Map electron density shifts at the pyrazolo-pyrimidine core to predict reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.